(2,4-Dimethylphenyl)hydrazine

Enzymology Biochemistry Tyrosinase

Choose (2,4-Dimethylphenyl)hydrazine for applications where regioisomeric purity and controlled reactivity are critical. Its 4.4-fold lower kcat vs. phenylhydrazine enables precise enzyme kinetic measurements, while the SnCl₂ reduction route delivers 93% yield, cutting raw material costs. The distinct 180–184 °C melting point provides rapid identity verification. For neurotrophic agent synthesis, it is the literature-precedented building block for J147 and desmethyl-J147, offering validated multi-step yields (71% and 63%) that reduce development time.

Molecular Formula C8H12N2
Molecular Weight 136.19 g/mol
CAS No. 615-00-9
Cat. No. B1361424
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2,4-Dimethylphenyl)hydrazine
CAS615-00-9
Molecular FormulaC8H12N2
Molecular Weight136.19 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)NN)C
InChIInChI=1S/C8H12N2/c1-6-3-4-8(10-9)7(2)5-6/h3-5,10H,9H2,1-2H3
InChIKeyBDSHNNKBWNAZIM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Specification for (2,4-Dimethylphenyl)hydrazine (CAS 615-00-9): A Substituted Arylhydrazine Reagent


(2,4-Dimethylphenyl)hydrazine (CAS 615-00-9) is a substituted arylhydrazine characterized by a hydrazine functional group (-NH-NH2) attached to a 2,4-dimethyl-substituted phenyl ring [1]. It is commercially available in both free base and hydrochloride salt forms (e.g., CAS 60480-83-3) with molecular formula C8H12N2 and a typical molecular weight of 136.19 g/mol . The compound is primarily used as an intermediate in organic synthesis, particularly for the preparation of hydrazones, pyrazoles, and pharmaceuticals, and as a derivatization reagent in analytical chemistry .

Why (2,4-Dimethylphenyl)hydrazine Cannot Be Interchanged with Generic Phenylhydrazine or Regioisomers


The substitution pattern on the phenyl ring of arylhydrazines directly modulates both their electronic properties and steric accessibility, leading to quantifiable differences in enzyme kinetics, reaction yields, and physicochemical behavior. As demonstrated in enzymatic studies, the 2,4-dimethyl substitution alters catalytic turnover (kcat) compared to unsubstituted phenylhydrazine [1]. Similarly, regioisomeric variants (e.g., 2,5- or 3,4-dimethylphenylhydrazine) exhibit different melting points and solubility profiles due to altered crystal packing . Consequently, substituting (2,4-Dimethylphenyl)hydrazine with a cheaper or more readily available phenylhydrazine or an alternative regioisomer in a validated synthetic pathway or analytical protocol will result in unpredictable reaction kinetics, altered product profiles, and potential method failure.

Quantitative Differentiation of (2,4-Dimethylphenyl)hydrazine: Evidence for Scientific Selection


Enzyme Kinetics: Lower Catalytic Turnover (kcat) than Phenylhydrazine in Tyrosinase Assay

(2,4-Dimethylphenyl)hydrazine exhibits a 77% lower catalytic turnover number (kcat) compared to unsubstituted phenylhydrazine when acting as a substrate for tyrosinase, indicating a significantly slower rate of enzyme-mediated oxidation [1].

Enzymology Biochemistry Tyrosinase

Enzyme Affinity: Comparable KM but Lower Catalytic Efficiency (kcat/KM) vs. Phenylhydrazine

While the Michaelis constant (KM) for (2,4-Dimethylphenyl)hydrazine is statistically indistinguishable from that of phenylhydrazine (0.29 ± 0.01 vs. 0.30 ± 0.01 mM), its lower kcat results in a 4.2-fold reduction in catalytic efficiency (kcat/KM) [1].

Enzymology Biochemistry Tyrosinase

Synthetic Yield: High-Efficiency Production of Free Base (93%) via Diazonium Reduction

A patented process for the synthesis of (2,4-Dimethylphenyl)hydrazine free base reports an optimized yield of 93% from 2,4-dimethylaniline via diazotization and subsequent reduction with SnCl2·H2O under controlled low-temperature conditions .

Organic Synthesis Process Chemistry Hydrazine

Physicochemical Differentiation: Distinct Melting Point Among Regioisomeric Dimethylphenylhydrazines

The hydrochloride salt of (2,4-Dimethylphenyl)hydrazine exhibits a melting point (mp) of 180–184 °C (decomposition), which is distinctly lower than that of its 2,5-regioisomer (205 °C) and overlaps only minimally with the 3,4-regioisomer (195–200 °C) [1][2]. This thermal property serves as a rapid, low-cost identifier for confirming compound identity and assessing purity.

Analytical Chemistry Quality Control Chemical Identity

Proven Utility: Key Intermediate for J147 with Demonstrated Multi-Step Yields

(2,4-Dimethylphenyl)hydrazine hydrochloride is the established starting material for the synthesis of J147, a neurotrophic drug candidate for Alzheimer's disease, achieving an overall yield of 71% in a two-step sequence to J147 and 63% in a four-step sequence to the precursor desmethyl-J147 [1].

Medicinal Chemistry Drug Discovery Alzheimer's Disease

Optimal Procurement and Application Scenarios for (2,4-Dimethylphenyl)hydrazine


Development of Tyrosinase-Targeted Assays or Inhibitors Requiring Controlled Kinetics

Given the 4.4-fold lower kcat compared to phenylhydrazine, this compound is particularly suited for enzymatic studies where a slower substrate turnover rate is desirable to facilitate accurate kinetic measurements or to mimic specific physiological conditions [1]. The comparable KM ensures that substrate binding is not significantly altered, isolating the catalytic step as the key differentiator.

Large-Scale Synthesis of Substituted Hydrazines or Hydrazones for Process Development

The documented 93% yield for the free base via the SnCl2 reduction route makes this compound a cost-effective choice for process chemists scaling up hydrazine intermediate production . This high-yielding protocol reduces raw material costs and waste, improving overall process economics.

Quality Control and Analytical Method Validation Requiring Distinct Regioisomer Identity

In analytical laboratories where multiple dimethylphenylhydrazine isomers may be present as impurities or where regioisomeric purity is critical, the distinctive melting point (180–184 °C) serves as a rapid confirmatory test to verify the identity of the 2,4-isomer before use in sensitive analyses [2].

Medicinal Chemistry Synthesis of J147 and Related Neurotrophic Drug Candidates

For research groups synthesizing J147, its precursor desmethyl-J147, or structurally related neurotrophic agents, this compound is the literature-precedented building block, offering validated multi-step yields (71% and 63%) and reducing synthetic development time [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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